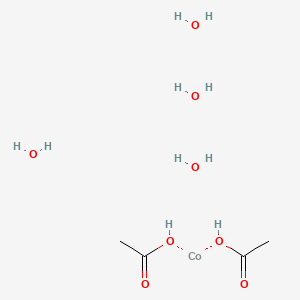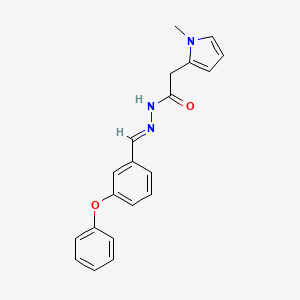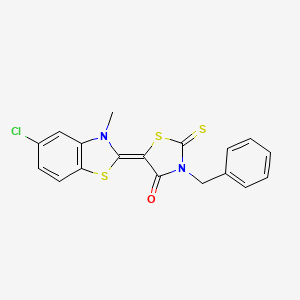
3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is an organic compound that features a quinoline derivative linked to a methoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3,4-dihydroquinoline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3,4-dihydroquinoline, followed by nucleophilic addition to the aldehyde group of 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzoic acid.
Reduction: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzaldehyde moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares the quinoline core structure but lacks the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the quinoline structure.
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the quinoline and methoxybenzaldehyde moieties, which may confer distinct chemical and biological properties not observed in the individual components or other similar compounds .
Eigenschaften
Molekularformel |
C18H19NO2 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H19NO2/c1-21-18-9-8-14(13-20)11-16(18)12-19-10-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
InChI-Schlüssel |
KCDSJVAVFGKGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)

![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)





![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


